molecular formula C11H14O2 B1607833 5-Ethyl-2-methoxyacetophenone CAS No. 29643-54-7

5-Ethyl-2-methoxyacetophenone

Cat. No.: B1607833
CAS No.: 29643-54-7
M. Wt: 178.23 g/mol
InChI Key: SCUDFCWZFYZEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methoxyacetophenone: is an organic compound belonging to the class of acetophenones It is characterized by the presence of an ethyl group at the fifth position and a methoxy group at the second position on the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxyacetophenone can be achieved through several methods. One common approach involves the methylation of 5-ethyl-2-hydroxyacetophenone using iodomethane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature for 18 hours . Another method involves the bromination of 4-hydroxyacetophenone followed by a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone, which is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation reactions using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and ethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine and chlorinating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Ethyl-2-methoxyacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The methoxy and ethyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved in its action are still under investigation, but it is known to affect various biochemical processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

    2-Methoxyacetophenone: Lacks the ethyl group, making it less hydrophobic.

    4-Methoxyacetophenone: The methoxy group is at a different position, altering its reactivity.

    5-Ethyl-2-hydroxyacetophenone: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: 5-Ethyl-2-methoxyacetophenone is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical and physical properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific and industrial fields .

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-9-5-6-11(13-3)10(7-9)8(2)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUDFCWZFYZEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374530
Record name 5-Ethyl-2-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29643-54-7
Record name 5-Ethyl-2-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29643-54-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-methoxyacetophenone
Reactant of Route 3
5-Ethyl-2-methoxyacetophenone
Reactant of Route 4
Reactant of Route 4
5-Ethyl-2-methoxyacetophenone
Reactant of Route 5
Reactant of Route 5
5-Ethyl-2-methoxyacetophenone
Reactant of Route 6
Reactant of Route 6
5-Ethyl-2-methoxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.